molecular formula C26H24ClN3O2 B13434539 5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid

5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid

Cat. No.: B13434539
M. Wt: 445.9 g/mol
InChI Key: QWCLXONWSQGCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[4-(13-Chloro-4-azatricyclo[94003,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid involves multiple steps, starting from basic organic molecules. The process typically includes:

    Formation of the azatricyclo structure: This involves cyclization reactions under specific conditions to form the tricyclic core.

    Introduction of the chloro group: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the piperidine ring: This step involves nucleophilic substitution reactions.

    Formation of the pyridine carboxylic acid: This is achieved through reactions involving pyridine derivatives and carboxylation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Various substitution reactions can occur, particularly nucleophilic substitutions involving the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid has several applications in scientific research:

    Pharmaceuticals: It is studied as a potential intermediate in the synthesis of various drugs.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Chemical Research: It serves as a model compound for studying complex organic reactions.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and azatricyclo groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid apart is its specific combination of functional groups and its potential for diverse chemical reactions. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H24ClN3O2

Molecular Weight

445.9 g/mol

IUPAC Name

5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C26H24ClN3O2/c27-22-5-6-23-20(13-22)4-3-19-2-1-9-29-25(19)24(23)18-7-10-30(11-8-18)16-17-12-21(26(31)32)15-28-14-17/h1-2,5-6,9,12-15H,3-4,7-8,10-11,16H2,(H,31,32)

InChI Key

QWCLXONWSQGCKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC4=CC(=CN=C4)C(=O)O)C5=C1C=CC=N5

Origin of Product

United States

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